molecular formula C22H25N3O B3881693 N'-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide

N'-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide

Cat. No.: B3881693
M. Wt: 347.5 g/mol
InChI Key: AGBFFRHYADLRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a cyclopropane moiety. Its synthesis and applications have been explored in the context of medicinal chemistry, particularly in the development of novel analgesics and other therapeutic agents.

Preparation Methods

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol. The mixture is left overnight, and the ethanol is then evaporated. The remaining product is crystallized from acetone, yielding N’-(1-benzylpiperidin-4-ylidene)acetohydrazide . This intermediate can then be further reacted with other reagents to form the final compound.

Chemical Reactions Analysis

N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can yield a reduced form of the compound with altered functional groups .

Scientific Research Applications

It has also been explored for its potential anti-diabetic and anti-cancer activities through in silico docking studies . These studies have shown that the compound can interact with specific protein targets, suggesting its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as receptor proteins. Molecular docking studies have shown that the compound can form stable complexes with these targets through electrostatic and van der Waals interactions . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(21-15-20(21)18-9-5-2-6-10-18)24-23-19-11-13-25(14-12-19)16-17-7-3-1-4-8-17/h1-10,20-21H,11-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBFFRHYADLRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2CC2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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